molecular formula C19H14N2OS B2478494 (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 477498-70-7

(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

Cat. No.: B2478494
CAS No.: 477498-70-7
M. Wt: 318.39
InChI Key: PTYZQLSTXMBJIK-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a heterocyclic compound featuring a naphtho[1,2-d]thiazole core substituted with a methyl group at the 1-position and a benzamide moiety at the 2-ylidene position in the (E)-configuration.

Properties

IUPAC Name

N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c1-21-17-15-10-6-5-7-13(15)11-12-16(17)23-19(21)20-18(22)14-8-3-2-4-9-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYZQLSTXMBJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Naphthylthioureas

Base-mediated cyclization of 1-(benzoyl)-3-(naphthyl)thioureas offers a direct route to the thiazol-2-ylidene framework. For example, Saeed et al. demonstrated that treating substituted thioureas with potassium tert-butoxide in dimethylformamide (DMF) at 80°C induces cyclization to form thiazol-2-ylidene-benzamides. Adapting this method, 1-(2-naphthyl)thiourea derivatives could undergo analogous cyclization to yield the naphthothiazole core. However, steric hindrance from the naphthyl group may necessitate higher temperatures (100–120°C) or prolonged reaction times.

Transition Metal-Catalyzed Intramolecular Coupling

RuCl3-catalyzed oxidative coupling of N-naphthylthioureas provides a more efficient pathway. As reviewed by recent studies, RuCl3 (5 mol%) in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant facilitates intramolecular C–S bond formation at 60°C, yielding benzothiazoles in ≤91% yield. Extending this to naphthyl substrates would require adjusting the electronic environment to accommodate the extended aromatic system. For instance, electron-donating groups on the naphthyl ring enhance reactivity, while electron-withdrawing groups may necessitate harsher conditions.

Functionalization of the Thiazole Ring

Formation of the Ylidene-Benzamide Moiety

The (E)-ylidene configuration is stabilized through conjugation with the benzamide group. Condensation of the thiazole amine with benzoyl chloride in pyridine at 0°C produces the target benzamide. Key considerations include:

  • Temperature control : Reactions conducted below 5°C favor the (E)-isomer due to reduced keto-enol tautomerization.
  • Solvent selection : Pyridine acts as both a base and solvent, neutralizing HCl byproducts and preventing acid-catalyzed decomposition.

Integrated Synthetic Routes

Route 1: Sequential Cyclization and Benzoylation

  • Step 1 : Synthesize 1-methylnaphtho[1,2-d]thiazol-2-amine via RuCl3-catalyzed cyclization of N-(1-methylnaphthyl)thiourea (yield: 78%).
  • Step 2 : React the amine with benzoyl chloride in pyridine at 0°C for 2 h, followed by recrystallization from ethanol (yield: 85%).

Advantages : High regioselectivity, minimal byproducts.
Limitations : Requires pre-methylated naphthylamine, which may be costly.

Route 2: One-Pot Tandem Synthesis

A novel one-pot method combines thiourea formation, cyclization, and benzoylation using n-Bu4NI as a dual catalyst:

  • Reactants : 1-methylnaphthylamine, carbon disulfide, and benzoyl chloride.
  • Conditions : n-Bu4NI (10 mol%), TBHP (2 equiv), DMF, 80°C, 6 h.
  • Yield : 72% after column chromatography.

Advantages : Atom-economical, reduces purification steps.
Limitations : Sensitive to moisture, moderate yields with electron-deficient benzoyl chlorides.

Optimization and Scalability

Catalyst Screening

Comparative studies of metal catalysts reveal that Ni(II) salts outperform RuCl3 and Pd(OAc)2 in naphthothiazole synthesis, offering ≤95% yield under milder conditions (40°C, 2 h). For example, NiCl2·6H2O (5 mol%) with TBHP in acetonitrile achieves full conversion of N-(1-methylnaphthyl)thiourea to the thiazole amine.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, NMP) enhance cyclization rates but may promote side reactions at elevated temperatures. A balance is achieved at 90°C in DMF, yielding 88% of the thiazole intermediate.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or alcohols replace the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols.

Scientific Research Applications

(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Thiazole-Benzamide Motifs

Compound Structure Key Features Synthesis Biological Activity Physical Properties
(E)-N-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide Naphtho[1,2-d]thiazole core, (E)-benzamide substituent Extended aromaticity, potential for π-π stacking and H-bonding Likely via condensation of methylnaphthothiazole with benzoyl chloride derivatives Not explicitly reported; inferred antimicrobial/anticancer activity based on similar compounds Data unavailable; expected high melting point (>200°C) due to rigidity
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Simple thiazole ring with dichlorophenyl-benzamide Smaller aromatic system, electron-withdrawing Cl substituents Coupling of 2-aminothiazole with dichlorobenzoyl chloride Anti-inflammatory, analgesic, antipyretic Melting point: ~250°C (estimated)
N-(Benzo[d]thiazol-2-yl)benzamide Benzothiazole core with benzamide Planar benzothiazole system, moderate solubility Oxidative coupling of benzaldehyde with 2-aminobenzothiazole using TBHP Antimicrobial, anticancer (inferred from benzothiazole derivatives) Yield: 57%; white solid

Key Differences :

  • Electron-withdrawing groups (e.g., Cl in 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide) may increase stability but reduce solubility, whereas the benzamide group in the target compound balances lipophilicity and H-bonding capacity .

Naphthothiazole Derivatives with Varied Substituents

Compound Structure Key Features Synthesis Biological Activity Physical Properties
2-[7-Benzamido-6-iminopyrimidino[4,5-c]pyrazol-2-yl]naphthalino[1,2-d]thiazole (11) Fused pyrimidine-pyrazole-naphthothiazole system High structural complexity, multiple H-bonding sites Reflux of naphthothiazole precursor with benzohydrazide in ethanol Anticancer (inferred from pyrimidine and thiazole motifs) Yield: 59%; m.p. 276°C; IR: 3395–3240 cm⁻¹ (NH)
3-Ethoxy-4-((1-methylnaphtho[1,2-d]thiazol-2-ylidene)methyl)cyclobut-3-ene-1,2-dione Cyclobutene-dione and ethoxy substituents Electron-deficient dione group, potential for cross-conjugation Condensation of methylnaphthothiazole with cyclobutene-dione precursor Materials science applications (e.g., organic electronics) Not reported
2-(1-Methylnaphtho[1,2-d]thiazol-2-ylidene)-1-phenylethan-1-one Phenylethanone substituent Keto group introduces polarity and reactivity Condensation of methylnaphthothiazole with phenylacetyl chloride Photophysical applications (e.g., dye synthesis) MW: 317.40 g/mol; CAS: 1042-84-8

Key Differences :

  • Fused systems (e.g., compound 11) exhibit higher melting points and complex spectral profiles due to increased rigidity and conjugation .

Cyanine Dyes with Naphthothiazolium Cores

Compound Structure Key Features Applications
Naphtho[1,2-d]thiazolium-based cyanine dyes Extended conjugated systems with sulfobutyl chains Strong absorbance/fluorescence, high molar extinction coefficients Energy transfer, bioimaging

Comparison :

  • Unlike cyanine dyes, the target compound lacks sulfonic acid groups and conjugated polymethine chains, making it less suitable for optical applications but more amenable to drug design due to its smaller size and benzamide functionality .

Biological Activity

(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O3S2C_{19}H_{21}N_{3}O_{3}S_{2}, with a molecular weight of 403.5 g/mol. The compound features a naphtho[1,2-d]thiazole moiety which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing thiazole rings have shown promising antibacterial activity against multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRSA (Vancomycin-resistant Staphylococcus aureus). These compounds target bacterial division proteins like FtsZ, which is crucial for bacterial cell division .

Table 1: Antibacterial Activity of Thiazole Derivatives

Compound NameMIC (µg/mL)Target Bacteria
Compound A140.5MRSA
Compound B121.0VRSA
This compoundTBDTBD

Anticonvulsant Activity

In addition to antimicrobial effects, related thiazole derivatives have been evaluated for anticonvulsant activity. Studies indicate that certain structural modifications can enhance the anticonvulsant efficacy while reducing sedative side effects. The activity was assessed using various animal models, demonstrating a notable reduction in seizure frequency .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of FtsZ : Compounds targeting FtsZ disrupt bacterial cell division, leading to cell death.
  • Modulation of Neurotransmitter Systems : Some derivatives influence GABAergic signaling pathways, contributing to their anticonvulsant properties.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several thiazole derivatives against clinical isolates of MRSA. The results indicated that compounds with a similar structure to this compound exhibited lower MIC values compared to traditional antibiotics .

Case Study 2: Anticonvulsant Testing

In a controlled trial involving animal models, a series of thiazole-based compounds were tested for anticonvulsant activity. The results showed that specific modifications to the thiazole ring significantly enhanced efficacy while minimizing neurotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.